molecular formula C12H14FN B13505835 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile

Cat. No.: B13505835
M. Wt: 191.24 g/mol
InChI Key: NZXQJWPGEGOCGE-UHFFFAOYSA-N
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Description

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile is an organic compound with the molecular formula C12H14FN. This compound features a fluorinated aromatic ring and an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile

InChI

InChI=1S/C12H14FN/c1-9(2)5-11-6-10(3-4-14)7-12(13)8-11/h6-9H,3,5H2,1-2H3

InChI Key

NZXQJWPGEGOCGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC(=C1)CC#N)F

Origin of Product

United States

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